Home > Products > Screening Compounds P1006 > Deacetyl-N,O-didemethyldiltiazem
Deacetyl-N,O-didemethyldiltiazem - 86408-42-6

Deacetyl-N,O-didemethyldiltiazem

Catalog Number: EVT-265531
CAS Number: 86408-42-6
Molecular Formula: C18H20N2O3S
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Deacetyl-N,O-didemethyldiltiazem (also referred to as M6 in some studies) is a major metabolite of Diltiazem, a calcium channel blocker used to treat hypertension and angina. [, ] It is formed through a series of metabolic transformations, primarily involving deacetylation, N-demethylation, and O-demethylation reactions. [, ] Deacetyl-N,O-didemethyldiltiazem is primarily studied in the context of Diltiazem metabolism and pharmacokinetics across different species, including humans, dogs, rabbits, and rats. [, ]

Diltiazem

Compound Description: Diltiazem (DTZ) is a widely used calcium antagonist for treating angina and related heart diseases. [] It undergoes extensive metabolism, resulting in various metabolites, some of which possess significant pharmacological activities. []

Relevance: Diltiazem is the parent compound of Deacetyl-N,O-didemethyldiltiazem. Deacetyl-N,O-didemethyldiltiazem is formed from diltiazem through a series of metabolic transformations, specifically deacetylation, N-demethylation, and O-demethylation. [, , ]

N-Monodesmethyldiltiazem (MA)

Compound Description: N-Monodesmethyldiltiazem (MA) is a key metabolite of diltiazem in humans. [, ] It exhibits a notable presence in plasma, representing a significant portion of diltiazem's metabolic breakdown products. [, ]

Relevance: N-Monodesmethyldiltiazem shares a close structural similarity with Deacetyl-N,O-didemethyldiltiazem, differing only by the presence of an acetyl group and a methoxy group in N-Monodesmethyldiltiazem. Both compounds are formed via the metabolism of diltiazem. [, ]

Deacetyldiltiazem (M1)

Compound Description: Deacetyldiltiazem (M1) is another major metabolite of diltiazem in humans, playing a significant role in diltiazem's metabolism. []

Relevance: Deacetyldiltiazem is structurally related to Deacetyl-N,O-didemethyldiltiazem, as both lack the acetyl group present in the parent drug, diltiazem. The distinction lies in the presence of two methyl groups (one on the nitrogen and one on the methoxy group) in Deacetyldiltiazem, which are absent in Deacetyl-N,O-didemethyldiltiazem. []

Deacetyl-N-Monodesmethyldiltiazem (M2)

Compound Description: Deacetyl-N-Monodesmethyldiltiazem (M2) is a significant metabolite observed in the plasma of humans, dogs, rabbits, and rats following diltiazem administration. [] It demonstrates notable abundance in rabbits and rats, signifying its importance in the metabolic pathway of diltiazem within these species. []

Relevance: Deacetyl-N-Monodesmethyldiltiazem is closely related to Deacetyl-N,O-didemethyldiltiazem, with the sole structural difference being the presence of a methoxy group in Deacetyl-N-Monodesmethyldiltiazem. Both compounds share the deacetyl and N-monodesmethyl modifications to the parent diltiazem molecule. []

O-Desmethyldiltiazem

Compound Description: O-Desmethyldiltiazem is a metabolite identified in the urine of humans, dogs, and rabbits after diltiazem administration. []

N,O-Didesmethyldiltiazem

Compound Description: N,O-Didesmethyldiltiazem is a metabolite detected in the urine of humans, dogs, and rabbits after diltiazem administration. []

Relevance: N,O-Didesmethyldiltiazem is closely related to Deacetyl-N,O-didemethyldiltiazem. Both lack methyl groups on the nitrogen and the methoxy group. The key distinction lies in N,O-Didesmethyldiltiazem retaining the acetyl group present in the parent diltiazem molecule, which is absent in Deacetyl-N,O-didemethyldiltiazem. []

Deacetyl N,O-Didesmethyl Diltiazem N-Oxide

Compound Description: Deacetyl N,O-Didesmethyl Diltiazem N-Oxide (M1-NO) is a metabolite of diltiazem found in human plasma, though in smaller amounts compared to other metabolites. []

Relevance: As the name suggests, Deacetyl N,O-Didesmethyl Diltiazem N-Oxide is structurally very similar to Deacetyl-N,O-didemethyldiltiazem. The primary difference is the presence of an N-oxide group in Deacetyl N,O-Didesmethyl Diltiazem N-Oxide, which is absent in Deacetyl-N,O-didemethyldiltiazem. []

Source and Classification

Deacetyl-N,O-didemethyldiltiazem is synthesized as a metabolite of diltiazem, which is itself a benzothiazepine derivative. Diltiazem's primary mechanism involves the inhibition of L-type calcium channels, making it effective in managing cardiac conditions. The compound falls under the broader classification of calcium channel blockers and is considered an impurity or a degradation product in pharmaceutical formulations of diltiazem .

Synthesis Analysis

The synthesis of Deacetyl-N,O-didemethyldiltiazem can be understood through the metabolic pathways of diltiazem. The primary synthetic route involves:

  1. Starting Material: Diltiazem.
  2. Metabolic Processes:
    • Diltiazem undergoes N-demethylation primarily mediated by cytochrome P450 3A4, resulting in N-monodesmethyl diltiazem.
    • Further deacetylation leads to Deacetyl-N-monodesmethyl diltiazem.
    • The final step involves the O-demethylation process, resulting in Deacetyl-N,O-didemethyldiltiazem.

Technical Parameters

  • Catalysts: Cytochrome P450 enzymes (CYP3A4 and CYP2D6).
  • Conditions: These reactions typically occur under physiological conditions within the liver during drug metabolism.
Molecular Structure Analysis

Deacetyl-N,O-didemethyldiltiazem has a complex molecular structure characterized by its functional groups and stereochemistry.

  • Chemical Formula: C20_{20}H24_{24}N2_{2}O4_{4}S.
  • Molecular Weight: Approximately 396.48 g/mol.
  • Structural Features:
    • The compound retains the core benzothiazepine structure typical of diltiazem.
    • It contains two dimethyl groups and an acetyl group that has been removed (deacetylation).
Chemical Reactions Analysis

Deacetyl-N,O-didemethyldiltiazem can participate in various chemical reactions:

  1. Hydrolysis: In aqueous environments, it may undergo hydrolysis to regenerate diltiazem or other metabolites.
  2. Oxidation: Potential oxidation reactions could lead to further derivatives or degradation products.
  3. Conjugation Reactions: It may undergo glucuronidation or sulfation, which are common metabolic pathways for drug detoxification.

Relevant Technical Details

  • Reagents: Common reagents involved include glucuronic acid for conjugation reactions.
  • Conditions: These reactions typically occur under physiological pH and temperature.
Mechanism of Action

The mechanism of action for Deacetyl-N,O-didemethyldiltiazem is closely related to its parent compound, diltiazem:

  • Calcium Channel Blockade: It inhibits L-type calcium channels, reducing calcium ion influx into cardiac and smooth muscle cells.
  • Effect on Cardiac Function: This action leads to decreased heart rate and contractility, which is beneficial in treating conditions like hypertension and angina.

Data and Analyses

Physical and Chemical Properties Analysis

Deacetyl-N,O-didemethyldiltiazem exhibits several notable physical and chemical properties:

Relevant Data

  • pKa Values: The pKa values suggest moderate acidity/basicity, influencing its solubility profile.
Applications

Deacetyl-N,O-didemethyldiltiazem serves several scientific applications:

  1. Pharmaceutical Research: It is crucial for understanding the metabolic pathways of diltiazem and its pharmacokinetics.
  2. Quality Control: Used as a reference standard in pharmaceutical formulations to ensure purity and efficacy.
  3. Toxicology Studies: Assists in evaluating the safety profiles of diltiazem-related compounds.
Metabolic Pathways and Biotransformation of Deacetyl-N,O-didemethyldiltiazem

Enzymatic Processes in Phase I and Phase II Metabolism

Deacetyl-N,O-didemethyldiltiazem originates from sequential Phase I transformations of diltiazem. The primary metabolic steps involve:

  • Initial Deacetylation: Diltiazem undergoes esterase-mediated hydrolysis of its C3-acetate group, yielding deacetyl diltiazem (M1 metabolite) [2].
  • N-Demethylation: M1 is subsequently N-demethylated via cytochrome P450 enzymes, producing N-monodesmethyl-deacetyl diltiazem (M2 metabolite) [7].
  • O-Demethylation: M2 undergoes aromatic O-demethylation, resulting in Deacetyl-N,O-didemethyldiltiazem [2] [8].

Phase II metabolism of this compound involves conjugation reactions:

  • Glucuronidation: The C3-hydroxy group and the aromatic 4′-hydroxy group serve as potential sites for UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, enhancing hydrophilicity for renal excretion [2].
  • Sulfation: Sulfotransferases (SULTs) may conjugate the phenolic 4′-hydroxy group, forming sulfate esters detectable in urine [8].
  • Table 1: Metabolic Pathway Sequence Leading to Deacetyl-N,O-didemethyldiltiazem
PrecursorReaction TypeEnzyme ClassProduct
DiltiazemDeacetylationEsterases (CES)Deacetyl diltiazem (M1)
Deacetyl diltiazem (M1)N-DemethylationCYP3A4, CYP2D6N-Monodesmethyl-deacetyl diltiazem (M2)
N-Monodesmethyl-deacetyl diltiazem (M2)O-DemethylationCYP2C19, CYP1A2Deacetyl-N,O-didemethyldiltiazem
Deacetyl-N,O-didemethyldiltiazemGlucuronidationUGT1A, UGT2B isoformsGlucuronide conjugates
Deacetyl-N,O-didemethyldiltiazemSulfationSULT1A isoformsSulfate conjugates

Role of Hepatic Cytochrome P450 Isoforms in Demethylation and Deacetylation

The formation of Deacetyl-N,O-didemethyldiltiazem critically depends on hepatic CYP isoforms, each exhibiting distinct catalytic roles:

  • CYP3A4: Primarily mediates N-demethylation of the precursor metabolite deacetyl diltiazem (M1). This high-abundance hepatic isoform demonstrates moderate affinity for M1 (Kₘ ~7.9 µM) and dominates at therapeutic substrate concentrations [2] [4].
  • CYP2D6: Contributes to N-demethylation, particularly in individuals expressing functional alleles. Its high affinity (low Kₘ ~1–2 µM) makes it significant at low substrate concentrations despite lower hepatic abundance [5].
  • CYP2C19: Primarily responsible for the terminal O-demethylation step converting M2 to Deacetyl-N,O-didemethyldiltiazem. It exhibits a Kₘ of ~14 µM for this reaction [2] [5].
  • CYP1A2: Plays a secondary role in both N- and O-demethylation pathways, with high affinity (Kₘ ~1–2 µM) but variable expression influenced by environmental factors (e.g., smoking) [5].

Mass spectrometry-based proteomic studies confirm these isoforms (CYP3A4, CYP2C19, CYP2D6, CYP1A2) are not only catalytically active in these reactions but are also subject to post-translational modifications (e.g., phosphorylation) that may modulate their activity in human liver samples [3]. Competitive inhibition studies using isoform-selective inhibitors (ketoconazole for CYP3A4, quinidine for CYP2D6, fluvoxamine for CYP2C19) demonstrate that CYP3A4 contributes ~40% of hepatic N-demethylation activity, while CYP2C19, CYP1A2, and CYP2D6 each contribute 20–25% to relevant demethylation steps under physiological conditions [5].

  • Table 2: Kinetic Parameters of Key CYP Isoforms in Metabolite Formation
CYP IsoformPrimary Metabolic RoleApparent Kₘ (µM)Relative Contribution (%)Key Inhibitors
CYP3A4N-Demethylation of M17.9~40Ketoconazole
CYP2C19O-Demethylation of M21420–25Fluvoxamine
CYP2D6N-Demethylation of M11–220–25Quinidine
CYP1A2N-/O-Demethylation1–220–25Furafylline

Interspecies Variability in Metabolic Conversion Efficiency

Significant species-dependent differences exist in the efficiency of Deacetyl-N,O-didemethyldiltiazem formation and clearance:

  • Humans: Exhibit extensive sequential metabolism of diltiazem, with Deacetyl-N,O-didemthydiltiazem detectable as a minor urinary metabolite. Human liver microsomes efficiently catalyze both N- and O-demethylation steps, though polymorphic expression of CYP2D6 and CYP2C19 contributes to substantial interindividual variability (up to 10-fold differences in metabolic ratios) [2] [5].
  • Rabbits: Show rapid conversion of diltiazem to M1 and M2 metabolites. Pharmacokinetic studies after intravenous M2 administration reveal an intermediate terminal half-life (t₁/₂ = 2.8 ± 0.7 hours) and low renal clearance (Clᵣ = 0.57 ± 0.23 mL/min/kg) for M2, suggesting efficient further metabolism to downstream products like Deacetyl-N,O-didemthydiltiazem. The hypotensive effect of M2 (Eₘₐₓ = 15% reduction in SBP; EC₅₀ = 450 ng/mL) implies potential bioactivity of its metabolites [7].
  • Rats: Demonstrate faster overall diltiazem clearance than humans but reduced efficiency in the O-demethylation step. Consequently, Deacetyl-N,O-didemthydiltiazem accumulation is lower, with predominant excretion of upstream metabolites (e.g., M1 sulfoxide) [7].
  • Dogs: Exhibit high esterase activity but low CYP-mediated O-demethylation capacity, resulting in negligible formation of Deacetyl-N,O-didemthydiltiazem compared to humans [7].

This interspecies variability complicates extrapolation of preclinical metabolite exposure data to humans and underscores the importance of human-specific in vitro models (e.g., hepatocyte systems) for metabolite safety assessment.

  • Table 3: Interspecies Comparison of Key Metabolic Parameters
SpeciesM2 Half-life (h)Renal Clearance of M2 (mL/min/kg)O-Demethylation EfficiencyBioactivity of Metabolites
HumanNot reportedLow (inferred)High (CYP2C19-dependent)Not quantified
Rabbit2.8 ± 0.70.57 ± 0.23ModerateSignificant hypotensive effect (EC₅₀ ~450 ng/mL)
RatShorter than humanHigher than rabbitLowMinimal contribution
DogVariableLowVery LowUndetectable

Properties

CAS Number

86408-42-6

Product Name

Deacetyl-N,O-didemethyldiltiazem

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-hydroxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C18H20N2O3S/c1-19-10-11-20-14-4-2-3-5-15(14)24-17(16(22)18(20)23)12-6-8-13(21)9-7-12/h2-9,16-17,19,21-22H,10-11H2,1H3/t16-,17+/m1/s1

InChI Key

ZTRZZXJIQHVVGS-SJORKVTESA-N

SMILES

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O

Solubility

Soluble in DMSO

Synonyms

Deacetyl-N,O-didemethyldiltiazem; Deacetyl-N,O-didesmethyldiltiazem; N,O-Didemethyldeacetyldiltiazem; o-Desmethyldeacetylnordiltiazem.

Canonical SMILES

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O

Isomeric SMILES

CNCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.